molecular formula C18H14O4S B1277468 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate CAS No. 84449-63-8

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate

Cat. No. B1277468
CAS RN: 84449-63-8
M. Wt: 326.4 g/mol
InChI Key: IMFDWSXWQJFLLZ-UHFFFAOYSA-N
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Patent
US06096781

Procedure details

2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thiophene (2.42 g, 10 mmol) was dissolved in 100 mL of tetrahydrofuran and triethylamine (8 g, 100 mmol) was added. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperature, while acetylchloride (2 g, 30 mmol) was slowly added. After sixteen hours, the reaction was terminated by the addition of water. The product began to crystallize at the interface, the water layer was discarded, and product crystallized out of the tetrahydrofuran layer. The product was filtered off and dried to give 2.06 of the title compound. 1H NMR: (d6 -DMSO)δ 7.86 (s, 1H) 7.85 (d, 1H), 7.83 (s, 1H), 7.81 (d, 1H), 8.70 (d, 2H), 7.25 (d, 2H), 7.18 (dd, 1H). EA calculated for C18H14O4S: C, 66.24; H, 4.32 Found: C, 66.14; H, 4.38. MS(FD): m/e=326 (M+).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:10]=3[CH:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:25](Cl)(=[O:27])[CH3:26].[O:29]1CC[CH2:31][CH2:30]1>>[C:25]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([O:17][C:30](=[O:29])[CH3:31])[CH:15]=[CH:16][C:10]=3[CH:9]=2)=[CH:4][CH:3]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
WAIT
Type
WAIT
Details
After sixteen hours
CUSTOM
Type
CUSTOM
Details
the reaction was terminated by the addition of water
CUSTOM
Type
CUSTOM
Details
to crystallize at the interface
CUSTOM
Type
CUSTOM
Details
product crystallized out of the tetrahydrofuran layer
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.